M30 (dihydrochloride), also known as the M30-neoepitope of cytokeratin-18 (CK-18) or caspase-cleaved cytokeratin 18 (ccCK18), is a fragment of the protein cytokeratin 18 (CK18) that is generated during apoptosis, a form of programmed cell death. [, ] It serves as a biomarker for detecting and quantifying apoptosis in various cell types, particularly epithelial cells. [, , , ] M30 is released into the bloodstream during cell death, making it a valuable tool for studying apoptosis in both in vitro and in vivo settings. [, ]
Note: The term "M30" often refers to the M30-neoepitope specifically, representing the cleaved fragment of CK18, as opposed to the full-length protein (M65). []
M30 (dihydrochloride) is a novel chemical compound that has garnered attention in the field of medicinal chemistry due to its neuroprotective properties and potential therapeutic applications. It is classified as a multifunctional agent designed to target multiple biological pathways, particularly in the context of neurodegenerative diseases. M30 is derived from a prototype brain-permeable iron chelator and has been modified to enhance its efficacy and selectivity towards specific biological targets.
The compound M30 was developed through a series of synthetic modifications to improve upon existing compounds known for their neuroprotective effects. It is synthesized from the parent compound VK28, which is recognized for its ability to chelate iron and scavenge free radicals. M30 has been evaluated in various studies for its biological activities, particularly its role in inhibiting monoamine oxidase enzymes, which are implicated in neurodegeneration .
M30 (dihydrochloride) falls under the category of iron-chelating agents and monoamine oxidase inhibitors. Its classification as a multifunctional agent allows it to interact with various targets, including enzymes and receptors involved in neuroprotection and oxidative stress response. This broad classification highlights its potential utility in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
The synthesis of M30 involves several steps that incorporate both organic synthesis techniques and purification processes. The general procedure includes:
The synthesis requires careful control of reaction conditions, including temperature and reaction time, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure of M30 and assess its purity throughout the synthesis process.
M30 (dihydrochloride) features a complex molecular structure characterized by multiple functional groups that facilitate its biological activity. The precise structure includes:
The molecular formula for M30 (dihydrochloride) can be represented as , indicating the presence of two chlorine atoms per molecule due to its dihydrochloride form. Detailed structural data can be obtained from spectroscopic analyses such as NMR, which provides insights into the arrangement of hydrogen atoms within the molecule.
M30 participates in several key chemical reactions relevant to its biological activity:
The mechanisms underlying these reactions involve complex interactions at the molecular level, where M30's structural features allow it to engage with metal ions and enzymatic sites effectively. Kinetic studies may be employed to further elucidate these interactions.
The mechanism of action for M30 involves multiple pathways:
Experimental data indicate that M30 exhibits significant neuroprotective effects in cellular models exposed to oxidative stressors, demonstrating reduced cell mortality rates compared to controls .
Relevant analytical techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide additional insights into thermal stability and phase transitions.
M30 has potential applications in various scientific fields, particularly:
Neurodegenerative diseases like Parkinson’s (PD) and Alzheimer’s (AD) involve interconnected pathological processes—protein aggregation, mitochondrial dysfunction, iron dyshomeostasis, oxidative stress, and neuroinflammation. Traditional single-target therapies (e.g., L-DOPA for PD or acetylcholinesterase inhibitors for AD) offer symptomatic relief but fail to halt disease progression due to their inability to address these multifactorial cascades [10]. For instance, monoamine oxidase B (MAO-B) inhibitors like selegiline increase dopamine availability yet lack efficacy against iron-mediated oxidative stress or protein aggregation. This therapeutic gap has driven the emergence of multitarget-directed ligands (MTDLs), designed to simultaneously modulate several pathological pathways.
The MTDL strategy represents a paradigm shift in neuropharmacology. Unlike conventional drugs, MTDLs integrate multiple pharmacophoric motifs into a single molecule, enabling:
Early successes in this field include rasagiline (an MAO-B inhibitor with neuroprotective propargylamine moiety) and the iron chelator deferiprone. However, their limited scope (e.g., rasagiline’s weak iron-chelating capacity) underscored the need for more integrated designs [1] [5]. M30 dihydrochloride exemplifies this next-generation approach, combining MAO inhibition, iron chelation, and antioxidant functions within a single scaffold.
M30 (5-[(methyl(prop-2-yn-1-yl)amino)methyl]quinolin-8-ol dihydrochloride) was engineered through rational hybridization of two distinct pharmacophores:
This fusion yields a molecule with enhanced bioactivity profile:
VK-28 (Iron Chelator) + Rasagiline (MAO-B Inhibitor) → M30 (Multifunctional Neuroprotectant)
Crucially, M30’s “brain-selective” MAO inhibition minimizes peripheral side effects (e.g., the “cheese effect” associated with non-selective MAO inhibitors), while its iron-chelating capacity targets metal-induced oxidative stress in neurons [4] [8].
Table 1: Key Functional Properties of M30 Dihydrochloride
Property | Value/Effect | Significance |
---|---|---|
MAO-A Inhibition (IC₅₀) | 37 nM | Elevates serotonin/norepinephrine; potential antidepressant effects [3] [8] |
MAO-B Inhibition (IC₅₀) | 57 nM | Boosts dopamine availability; anti-parkinsonian action [3] [8] |
Iron Chelation | Binds Fe³⁺ (1:3 stoichiometry) | Reduces ROS generation and lipid peroxidation [4] |
BBB Permeability | High (oral activity confirmed in vivo) | Enables CNS targeting without invasive delivery [6] [8] |
Radical Scavenging | Quenches ROS (e.g., •OH, O₂•⁻) | Protects neurons from oxidative damage [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7